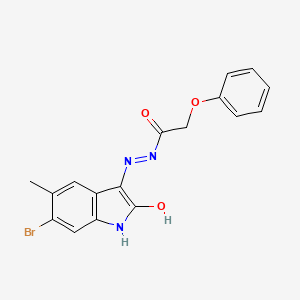![molecular formula C19H19Cl2NO4 B11691253 Butyl 3-[2-(2,4-dichlorophenoxy)acetamido]benzoate](/img/structure/B11691253.png)
Butyl 3-[2-(2,4-dichlorophenoxy)acetamido]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 3-[2-(2,4-dichlorophenoxy)acetamido]benzoate is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes a butyl ester group, a dichlorophenoxy moiety, and an acetamido group attached to a benzoate core. It has garnered attention due to its potential use in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-[2-(2,4-dichlorophenoxy)acetamido]benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the esterification of 2,4-dichlorophenoxyacetic acid with butanol to form butyl 2,4-dichlorophenoxyacetate. This intermediate is then reacted with 3-aminobenzoic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like flow chemistry and automated synthesis may be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 3-[2-(2,4-dichlorophenoxy)acetamido]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
Butyl 3-[2-(2,4-dichlorophenoxy)acetamido]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor of specific proteins involved in disease processes.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Butyl 3-[2-(2,4-dichlorophenoxy)acetamido]benzoate involves its interaction with specific molecular targets. For instance, it has been shown to bind to heat shock proteins (Hsp70) and disrupt their co-chaperonage activities with Hsp40 . This interaction can inhibit the refolding of denatured proteins, thereby affecting cellular stress responses and potentially leading to therapeutic effects in diseases where protein misfolding is a factor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy structure.
Butyl 2,4-dichlorophenoxyacetate: An intermediate in the synthesis of Butyl 3-[2-(2,4-dichlorophenoxy)acetamido]benzoate.
2,4-Dichlorophenoxybutyric acid: Another herbicide with a similar phenoxy structure but different functional groups.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to interact with heat shock proteins and its potential therapeutic applications distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C19H19Cl2NO4 |
|---|---|
Molekulargewicht |
396.3 g/mol |
IUPAC-Name |
butyl 3-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C19H19Cl2NO4/c1-2-3-9-25-19(24)13-5-4-6-15(10-13)22-18(23)12-26-17-8-7-14(20)11-16(17)21/h4-8,10-11H,2-3,9,12H2,1H3,(H,22,23) |
InChI-Schlüssel |
ARKLIGNJVZCAPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-({[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B11691170.png)
![5-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11691184.png)

![3-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium](/img/structure/B11691198.png)
![2,2'-({4-[2-(Morpholin-4-yl)ethoxy]phenyl}methanediyl)bis[5-(4-methoxyphenyl)cyclohexane-1,3-dione]](/img/structure/B11691206.png)
![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11691219.png)


![N'-[(E)-(1-hydroxynaphthalen-2-yl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11691272.png)
![2,4-dichloro-6-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11691279.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11691281.png)
![4-ethoxy-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B11691287.png)
![N'-(furan-2-ylmethyl)-N-[2-(4-methylphenoxy)ethyl]oxamide](/img/structure/B11691292.png)
![5-[4-(dipropylamino)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11691297.png)
